(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine

Lipophilicity Thiazoline Drug Design

Researchers seeking novel I1-imidazoline ligands face limited 2-aminothiazoline diversity. CAS 143543-81-1 addresses this with a 4-methoxyphenethyl substituent featuring an ethylene spacer that modulates lipophilicity (est. logP ~2.0) and binding kinetics distinct from N-aryl analogs. • I1-Imidazoline Assays: Unexplored space vs. Ferreira et al. (2016); compare with rilmenidine for I1/α2 selectivity. • AChE/BuChE: Reduced counterpart to 5g (IC50 5.84 μmol/L); evaluate metabolic stability. • Octopaminergic/Acaricide: Screen in P. americana and B. microplus (300 ppm). • Antimicrobial SAR: Expand beyond Verma et al. (2018) MIC 6.25 µg/mL. ≥95% purity; in stock for global shipping.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 143543-81-1
Cat. No. B131920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine
CAS143543-81-1
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC2=NCCS2
InChIInChI=1S/C12H16N2OS/c1-15-11-4-2-10(3-5-11)6-7-13-12-14-8-9-16-12/h2-5H,6-9H2,1H3,(H,13,14)
InChIKeyWOBMKEGHBJRELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine (CAS 143543-81-1) Matters for Targeted Chemical Procurement


(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine (CAS 143543-81-1), also named N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine, is a 2-aminothiazoline derivative bearing a 4-methoxyphenethyl substituent on the exocyclic nitrogen [1]. The 2-aminothiazoline scaffold is a recognized isostere of imidazolines and oxazolines and serves as a privileged structure in medicinal chemistry for I1-imidazoline receptor ligands, acetylcholinesterase inhibitors, and octopaminergic agonists [2]. The 4-methoxyphenethyl appendage distinguishes this compound from simpler N-aryl or N-alkyl 2-aminothiazolines by conferring a unique combination of lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly influences target binding, metabolic stability, and synthetic tractability in downstream derivatization [3].

Why Generic Substitution of (4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine is Scientifically Unreliable


2-Aminothiazoline derivatives exhibit profound structure–activity divergence driven by the nature and substitution pattern of the N-substituent. The 4-methoxyphenethyl group in CAS 143543-81-1 introduces a two-carbon spacer between the thiazoline ring and the 4-methoxyphenyl ring, generating a flexible ethylamino linker absent in direct N-(4-methoxyphenyl)-4,5-dihydrothiazol-2-amine (CAS 56242-67-2), which bears the aryl group directly on the exocyclic nitrogen . This ethylene spacer alters the pKa of the exocyclic amine, the spatial orientation of the methoxyphenyl pharmacophore, and the compound's lipophilicity (estimated logP ~2.0 for the ethylene-linked analog versus ~1.4 for the directly-attached analog), thereby modulating membrane permeability and target binding kinetics . Moreover, the 4-methoxy substituent on the phenyl ring contributes distinct electronic effects compared to unsubstituted, 2-methoxy, or halogenated phenyl analogs, making simple interchange of in-class compounds unreliable without re-optimization of assay conditions, synthetic routes, or pharmacological profiles [1].

Quantitative Evidence Guide: Where (4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine Outperforms Close Analogs


Ethylene Linker Confers ~0.6 logP Unit Increase in Lipophilicity Over Directly N-Attached 4-Methoxyphenyl Analog (Class-Level Inference)

The 4-methoxyphenethyl substituent in CAS 143543-81-1 incorporates a two-carbon ethylene spacer between the thiazoline nitrogen and the 4-methoxyphenyl ring. Computational prediction using the parent 2-aminothiazoline core (logP = -0.2) with incremental fragment contributions from the 4-methoxyphenethyl group yields an estimated logP of ~2.0, compared to ~1.4 for the directly attached N-(4-methoxyphenyl)-4,5-dihydrothiazol-2-amine (CAS 56242-67-2) . This ~0.6 logP unit increase translates to approximately 4-fold higher theoretical membrane partitioning, a parameter that can be experimentally decisive for blood–brain barrier penetration or cellular uptake in target-based screening [1].

Lipophilicity Thiazoline Drug Design

2-Aminothiazoline Core is a Validated Isostere of Imidazoline I1-Receptor Ligands, with N-Alkyl Substituents Directly Governing Binding Affinity (Class-Level Inference)

The 2-aminothiazoline scaffold is isosteric with the imidazoline ring found in clinically used I1-receptor agonists rilmenidine and moxonidine [1]. Ferreira et al. demonstrated that N-alkyl 2-aminothiazoline derivatives bind to I1-imidazoline receptors with nanomolar affinity; the diethyl (ATZ4) and 2-ethylhexyl (ATZ5) derivatives exhibited Ki values of 11.98 nM and 10.94 nM, respectively, in competitive radioligand binding assays using PC12 cells, while the rilmenidine direct isostere (ATZ1) showed no interaction [1]. This establishes that the N-substituent—not merely the thiazoline core—dictates I1-receptor engagement. The 4-methoxyphenethyl substituent in CAS 143543-81-1 provides a structurally distinct pharmacophore that has not been evaluated in published I1-binding studies, representing a rationally designed, unexplored ligand for I1-receptor screening [2].

I1-Imidazoline Receptor Hypertension 2-Aminothiazoline

4-Methoxyphenylthiazole-2-amine Derivatives Exhibit Sub-Micromolar AChE Inhibition, with the Methoxy Group Critical for Activity (Cross-Study Comparable)

In a structurally related series, 4-methoxyphenylthiazole-2-amine derivatives were designed and evaluated as acetylcholinesterase (AChE) inhibitors [1]. Compound 5g, bearing a 4-methoxyphenylthiazole-2-amine core with a pyrrolidinylpropionamide substituent, demonstrated an IC50 of 5.84 μmol/L against AChE, superior to the clinical reference rivastigmine, and showed almost no inhibitory effect on butyrylcholinesterase (BuChE) [1]. The 4-methoxy group on the phenyl ring was identified as a critical pharmacophoric element for AChE engagement in molecular docking studies [1]. While CAS 143543-81-1 is the dihydrothiazoline (thiazoline) analog rather than the fully aromatic thiazole, the shared 4-methoxyphenyl motif and the established structure–activity relationship (SAR) for the methoxy group provide a strong rationale for prioritizing this compound in AChE inhibitor screening cascades [2].

Acetylcholinesterase Alzheimer's Disease Thiazole

2-Aminothiazolines with ortho-Substituted N-Phenyl Groups Display Potent Acaricidal Activity; 4-Methoxyphenethyl Represents an Underexplored Vector (Class-Level Inference)

US Patent 3,993,766 discloses that 2-aminothiazoline derivatives bearing ortho-substituted phenyl groups (chloro, bromo, trifluoromethyl, methoxy, methyl) on the exocyclic nitrogen exhibit strong in vivo acaricidal activity against organophosphate/carbamate-resistant cattle tick strains (Boophilus spp.) at concentrations as low as 300 ppm in dip formulations [1]. 2-(2-Methoxyphenylamino)-Δ²-thiazoline and 2-(2-methoxy-6-methylphenylamino)-Δ²-thiazoline are among the exemplified active compounds [1]. The 2-aminothiazoline class also demonstrated octopaminergic agonist activity in Periplaneta americana ventral nerve cord homogenates, with 10–87% adenylate cyclase activation relative to octopamine at 100 μM, correlating with in vivo acaricidal efficacy [2]. While CAS 143543-81-1 bears a para-methoxy substituent rather than the ortho-substitution pattern disclosed in the patent, the 4-methoxyphenethyl architecture with its ethylene linker represents a structurally distinct chemical space that may yield differentiated species selectivity or resistance-breaking profiles in acaricidal screening.

Acaricidal Ectoparasite Thiazoline

Chiral 2-Aminothiazoline Synthesis Achieves High Regio- and Stereoselectivity via Azetidine Ring Opening; N-Phenethyl Substitution is Tolerated (Cross-Study Comparable)

A general synthetic method for chiral 4,5-dihydrothiazol-2-amines was developed via regio- and stereoselective ring opening of chiral 3-amino-4-aryl-azetidines with isothiocyanates [1]. N-Phenethyl-substituted 3-amino-2-arylazetidines were explicitly demonstrated to react with aryl isothiocyanates in dichloromethane at ambient temperature to afford the corresponding dihydrothiazoles directly [1]. This methodology provides a direct route to enantiomerically enriched analogs of CAS 143543-81-1, which is not readily accessible via the traditional HCl-catalyzed cyclization of thioureas that typically yields racemic products. The tolerance of the N-phenethyl substituent in this azetidine-opening protocol establishes synthetic feasibility for preparing chiral 4-methoxyphenethyl-2-aminothiazolines for stereochemistry–activity relationship studies.

Synthetic Methodology Chiral Thiazoline Azetidine

2-Aminothiazoline Derivatives are Privileged Scaffolds for Antimicrobial Activity; Secondary Amine Substituents Govern Potency (Class-Level Inference)

A focused library of 4,5-dihydrothiazol-2-amines with varied secondary amine substituents was evaluated for in vitro antimicrobial activity against pathogenic bacterial and fungal strains [1]. The study established that the nature of the secondary amine substituent is the dominant determinant of antimicrobial potency, with MIC values ranging from 6.25 to >100 µg/mL across the series [1]. The most potent analog, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8C), exhibited MIC (zone of inhibition) values of 6.25 (22.5 mm), 25 (21.5 mm), and 25 (18 mm) µg/mL against E. coli, S. typhi, and P. aeruginosa, respectively, outperforming the standard drug comparator [1]. Molecular docking identified Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase as putative targets [1]. CAS 143543-81-1, with its 4-methoxyphenethyl secondary amine, represents an untested substituent in this antimicrobial SAR landscape, offering a rational procurement choice for expanding the chemical diversity of anti-infective screening collections.

Antimicrobial Thiazol-2-amine Drug Resistance

Highest-Value Application Scenarios for (4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine Procurement


I1-Imidazoline Receptor Ligand Screening for Next-Generation Antihypertensives

Procure CAS 143543-81-1 as a structurally novel 2-aminothiazoline building block for radioligand binding assays targeting I1-imidazoline receptors in PC12 cell membranes. The 4-methoxyphenethyl substituent occupies chemical space unexplored by Ferreira et al. (2016), whose diethyl and 2-ethylhexyl analogs achieved Ki values of 10–12 nM [1]. The compound can be evaluated alongside known ligands (rilmenidine, moxonidine) to assess I1/α2 selectivity ratios, with the ethylene spacer and para-methoxy group potentially reducing α2-adrenergic cross-reactivity that underlies the side effects of clonidine [2].

Acetylcholinesterase Inhibitor Development Leveraging 4-Methoxyphenyl Pharmacophore

Use CAS 143543-81-1 as the dihydrothiazoline (reduced) counterpart to the aromatic 4-methoxyphenylthiazole-2-amine series that produced compound 5g (IC50 = 5.84 μmol/L, exceeding rivastigmine) [1]. The dihydrothiazoline ring may offer superior metabolic stability or altered binding kinetics compared to the fully aromatic thiazole. Evaluate in Ellman AChE/BuChE assays and compare directly with 5g to establish whether thiazoline reduction enhances selectivity or potency [1].

Veterinary Ectoparasiticide Screening Against Acaricide-Resistant Tick Strains

Screen CAS 143543-81-1 in in vitro octopaminergic adenylate cyclase assays (Periplaneta americana ventral nerve cord) and in vivo cattle tick (Boophilus microplus) dip tests at 300 ppm, following the protocols established by Hirashima et al. (1991) and US Patent 3,993,766 [1] [2]. The 4-methoxyphenethyl architecture provides a departure from the ortho-substituted N-phenyl 2-aminothiazolines that dominate the patent literature, potentially offering activity against phosphoric acid ester- and carbamate-resistant strains where existing acaricides fail [2].

Antimicrobial Screening Against Multidrug-Resistant Gram-Negative Pathogens

Incorporate CAS 143543-81-1 into a thiazoline-focused antimicrobial screening library targeting E. coli, S. typhi, and P. aeruginosa. The Verma et al. (2018) SAR demonstrates that secondary amine identity is the critical driver of antimicrobial potency, with MIC values as low as 6.25 µg/mL achieved by optimized analogs [1]. The 4-methoxyphenethyl substituent represents an unexplored branch of this SAR, and hit identification could be followed by molecular docking against the four validated bacterial targets: Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase [1].

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